molecular formula C14H23Cl2N3OS B4942923 N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride

Cat. No.: B4942923
M. Wt: 352.3 g/mol
InChI Key: YMRQTYQIQRXRJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride is a chemical compound that features a benzimidazole ring fused with a methoxy group and a diethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine typically involves the following steps:

    Formation of the Benzimidazole Ring: The benzimidazole ring is synthesized by condensing o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative under acidic conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the benzimidazole ring using methyl iodide or dimethyl sulfate in the presence of a base.

    Attachment of the Diethylaminoethyl Side Chain: The final step involves the alkylation of the benzimidazole derivative with diethylaminoethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Sodium hydride, potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The diethylaminoethyl side chain may enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • N,N-diethyl-2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]ethanamine
  • N,N-diethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]ethanamine
  • N,N-diethyl-2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]ethanamine

Uniqueness

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group may enhance the compound’s solubility and stability, making it a valuable candidate for various applications.

Properties

IUPAC Name

N,N-diethyl-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]ethanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3OS.2ClH/c1-4-17(5-2)8-9-19-14-15-12-7-6-11(18-3)10-13(12)16-14;;/h6-7,10H,4-5,8-9H2,1-3H3,(H,15,16);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMRQTYQIQRXRJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCSC1=NC2=C(N1)C=C(C=C2)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.